4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one
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Overview
Description
4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenol: Shares a similar chloro-substituted aromatic ring but differs in its functional groups and overall structure.
4-Chloro-2-(4-chlorophenyl)-2H-pyrazolo[3,4-c]quinoline: Another chloro-substituted compound with a different core structure.
Uniqueness
4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a pyridazinone core.
Properties
CAS No. |
6306-13-4 |
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Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-6-10(13)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
InChI Key |
NANXPXNMRZDMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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